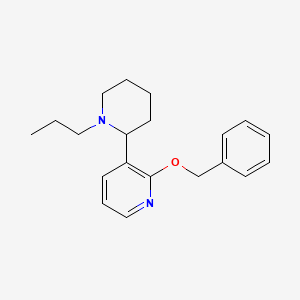

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15842346

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26N2O |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 2-phenylmethoxy-3-(1-propylpiperidin-2-yl)pyridine |

| Standard InChI | InChI=1S/C20H26N2O/c1-2-14-22-15-7-6-12-19(22)18-11-8-13-21-20(18)23-16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,2,6-7,12,14-16H2,1H3 |

| Standard InChI Key | GNOUZDOVYBBOKB-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine belongs to the aminopyridine class, characterized by a pyridine ring fused with a piperidine scaffold and a benzyl ether group. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₆N₂O |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 2-(Benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine |

| CAS Number | VC15842346 |

| Solubility | Not publicly reported |

| Stability | Requires inert storage conditions |

The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility suggest potential for target binding, particularly in enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Stereochemical Considerations

Synthesis and Optimization

Reported Synthetic Routes

The synthesis of 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine involves multi-step organic reactions, though detailed protocols are proprietary. Analogous methodologies from patents and medicinal chemistry studies provide clues:

Intermediate Formation

A patent on CGRP receptor antagonists describes a two-step synthesis starting from 3,5-dibromo-D-tyrosine methyl ester and 1-propylpiperidine derivatives . Key steps include:

-

Nucleophilic substitution to introduce the benzyloxy group.

-

Coupling reactions with piperidine precursors under palladium catalysis.

Yields for similar compounds range from 40–60%, with purification via column chromatography .

Challenges in Optimization

-

Regioselectivity: Controlling substitution on the pyridine ring requires directing groups or protective strategies.

-

Piperidine Functionalization: Introducing the propyl chain without side reactions remains technically demanding.

Analytical Characterization

While experimental data for the compound are scarce, standard techniques apply:

-

NMR Spectroscopy: To confirm substituent positions and purity.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural analogs, such as 3-piperidin-4-yl-1H-indoles, exhibit antimalarial activity (EC₅₀ ∼3 µM) by targeting hemozoin formation or aminoacyl tRNA synthetases . The benzyloxy group in 2-(benzyloxy)-3-(1-propylpiperidin-2-yl)pyridine may enhance blood-brain barrier penetration, suggesting potential central nervous system (CNS) applications .

Comparative Pharmacological Profiles

Future Research Directions

Synthetic Chemistry Priorities

-

Enantioselective Synthesis: To isolate and test individual stereoisomers.

-

Derivatization: Introducing sulfonamide or fluorinated groups to optimize pharmacokinetics .

Biological Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume